molecular formula C13H8Cl2N2O4 B12451656 2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide CAS No. 16398-08-6

2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide

Cat. No.: B12451656
CAS No.: 16398-08-6
M. Wt: 327.12 g/mol
InChI Key: QUJQZMUCVQGCGV-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of chloro, hydroxy, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide typically involves the reaction of 5-chloro-2-hydroxyaniline with 2-chloro-5-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, 2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to act as a reagent in various organic reactions, facilitating the development of new compounds with potential applications.

Biology

The compound is under investigation for its potential biological activities, including:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

    Table 1: Antimicrobial Activity
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)Inhibition Zone (mm)
    Staphylococcus aureus0.02521
    Escherichia coli0.01924
    Bacillus subtilis0.03020
  • Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colorectal cancer), and HepG-2 (liver cancer).

    Table 2: Antitumor Activity
    Cell LineIC (µM)Mechanism of Action
    MCF-715Apoptosis induction via caspase activation
    HCT-11610Cell cycle arrest at G2/M phase
    HepG-212Inhibition of proliferation signaling pathways

Medicine

Ongoing research is exploring the potential of this compound as a therapeutic agent for various diseases, particularly in oncology and infectious diseases. Its ability to interact with specific molecular targets enhances its prospects as a lead compound for drug development.

Industry

In industrial applications, the compound is utilized in the development of new materials such as polymers and dyes, leveraging its unique chemical properties to create innovative products.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide
  • 2-chloro-N-(5-chloro-2-hydroxyphenyl)propanamide
  • 2-bromo-N-(5-chloro-2-hydroxyphenyl)-2-methylpropionamide

Uniqueness

2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure, characterized by the presence of chloro, hydroxy, and nitro groups, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H10Cl2N2O4. The compound's structure allows for multiple interactions with biological targets, which enhances its potential as a therapeutic agent.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to specific enzymes, thus blocking their activity. This is particularly relevant in studies targeting various diseases such as cancer and diabetes.
  • Reactive Intermediate Formation : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
  • Hydrogen Bonding : The hydroxy group enhances binding affinity with target proteins through hydrogen bonding, which is crucial for its inhibitory effects.

Anticancer Activity

Research has indicated that derivatives of nitrobenzamide compounds exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). In one study, the compound demonstrated IC50 values comparable or superior to established chemotherapeutics like 5-fluorouracil .

Antidiabetic Activity

The compound's derivatives have been studied for their potential in managing diabetes:

  • α-Glucosidase and α-Amylase Inhibition : Various synthesized derivatives exhibited significant inhibitory activity against these enzymes, critical in carbohydrate metabolism. For example, certain derivatives showed IC50 values ranging from 0.90 μM to 130.90 μM, indicating their potential as antidiabetic agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bactericidal Effects : Studies have shown that compounds with similar structures possess bactericidal activity against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness .

Case Studies

  • Enzyme Inhibition Study : A study involving various nitrobenzamide derivatives found that modifications in substituents significantly affected their enzyme inhibition profiles. The presence of electron-withdrawing groups like nitro enhanced their inhibitory potency against α-glucosidase and α-amylase .
  • Cytotoxicity Assessment : In another investigation, the cytotoxic effects of this compound were tested on MCF-7 cells. Results indicated that lower concentrations were effective in reducing cell viability compared to controls .

Research Findings Summary Table

Biological ActivityReferenceIC50 Values (μM)
Anticancer (MCF-7) Comparable to 5-FU
α-Glucosidase Inhibition 0.90 - 130.90
α-Amylase Inhibition 0.90 - 55.14
Antimicrobial MIC values < 1 μg/mL

Properties

CAS No.

16398-08-6

Molecular Formula

C13H8Cl2N2O4

Molecular Weight

327.12 g/mol

IUPAC Name

2-chloro-N-(5-chloro-2-hydroxyphenyl)-5-nitrobenzamide

InChI

InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)11(5-7)16-13(19)9-6-8(17(20)21)2-3-10(9)15/h1-6,18H,(H,16,19)

InChI Key

QUJQZMUCVQGCGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)O)Cl

Origin of Product

United States

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